molecular formula C13H16N2 B13082771 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

Cat. No.: B13082771
M. Wt: 200.28 g/mol
InChI Key: JNVLDNFFXFBGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, featuring a pyrrolidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
  • 2-(1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid
  • 4-(1-Pyrrolidinyl)benzoic acid

Uniqueness

3-Methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the pyrrolidine ring enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-methyl-4-(2-methylpyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C13H16N2/c1-10-8-12(9-14)5-6-13(10)15-7-3-4-11(15)2/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

JNVLDNFFXFBGJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=C(C=C(C=C2)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.